1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Overview
Description
1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a chemical compound with the molecular formula C10H11N3O2 . It has a molecular weight of 205.22 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O2/c11-5-7-6-13(8-3-1-2-4-8)10(15)12-9(7)14/h6,8H,1-4H2,(H,12,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile serves as a precursor for the synthesis of various heterocyclic compounds, including thiazolopyrimidines, tetrazolopyrimidine, and others. These compounds have been explored for their antioxidant activities, highlighting the chemical versatility and potential biological relevance of the tetrahydropyrimidine derivative (Salem et al., 2015).
Antimicrobial and Antitubercular Activities
Derivatives of this compound have been investigated for their antimicrobial and antitubercular activities. The synthesis of novel compounds from this derivative has led to the identification of several analogues with potent antitubercular activity, providing insights into the development of new therapeutic agents (Boukthir et al., 2013).
Application in Dyeing Polyester Fabrics
Research has also extended into the application of derivatives of this compound in the textile industry, specifically in the dyeing of polyester fabrics. The synthesis and application of novel disperse dyes based on this compound have shown excellent dyeing properties and fastness levels, indicating its utility in industrial applications (Al-Etaibi et al., 2014).
Safety and Hazards
According to the safety information provided, this compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken when handling this compound .
properties
IUPAC Name |
1-cyclopentyl-2,4-dioxopyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-5-7-6-13(8-3-1-2-4-8)10(15)12-9(7)14/h6,8H,1-4H2,(H,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCMEKSCAJRTAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=O)NC2=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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